(1,3-Diethyl-4,5-dimethyl-1,3-dihydro-2H-imidazol-2-ylidene)methanedithiol
Description
(1,3-Diethyl-4,5-dimethyl-1,3-dihydro-2H-imidazol-2-ylidene)methanedithiol: is an organic compound with the molecular formula C10H18N2S2 . It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms.
Properties
CAS No. |
776278-33-2 |
|---|---|
Molecular Formula |
C10H18N2S2 |
Molecular Weight |
230.4 g/mol |
IUPAC Name |
(1,3-diethyl-4,5-dimethylimidazol-2-ylidene)methanedithiol |
InChI |
InChI=1S/C10H18N2S2/c1-5-11-7(3)8(4)12(6-2)9(11)10(13)14/h13-14H,5-6H2,1-4H3 |
InChI Key |
FGVLMHXQJFNHIU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(N(C1=C(S)S)CC)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,3-Diethyl-4,5-dimethyl-1,3-dihydro-2H-imidazol-2-ylidene)methanedithiol typically involves the reaction of appropriate imidazole derivatives with sulfur-containing reagents. One common method includes the reaction of 1,3-diethyl-4,5-dimethylimidazole with carbon disulfide under basic conditions to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The imidazole ring allows for various substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Coordination Chemistry
The imidazolium derivatives, including (1,3-Diethyl-4,5-dimethyl-1,3-dihydro-2H-imidazol-2-ylidene)methanedithiol, are known to act as ligands in coordination chemistry. They can form stable complexes with metal ions, which are crucial for catalysis and material science. The ability to bind different metal ions allows for the exploration of new catalytic pathways in organic synthesis .
Catalysis
This compound has shown potential as a catalyst in various organic reactions. Its thiol groups can facilitate reactions such as thiol-ene click chemistry and other coupling reactions. The reactivity of the imidazolium moiety also enhances its utility in catalyzing complex organic transformations .
Medicinal Chemistry
Research indicates that compounds similar to (1,3-Diethyl-4,5-dimethyl-1,3-dihydro-2H-imidazol-2-ylidene)methanedithiol exhibit biological activity, including antimicrobial and anticancer properties. Studies have demonstrated that imidazolium derivatives can interact with biological targets, potentially leading to the development of new therapeutic agents .
Material Science
The unique properties of this compound make it suitable for applications in material science. Its ability to form stable metal complexes can be utilized in the development of advanced materials with specific electronic or optical properties. This includes applications in sensors and nanotechnology .
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial properties of various imidazolium derivatives against common bacterial strains. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting that (1,3-Diethyl-4,5-dimethyl-1,3-dihydro-2H-imidazol-2-ylidene)methanedithiol could be further explored for its potential as an antimicrobial agent .
Case Study 2: Catalytic Applications
Research on the catalytic efficiency of imidazolium-based compounds highlighted their effectiveness in promoting nucleophilic substitution reactions. The study demonstrated that compounds like (1,3-Diethyl-4,5-dimethyl-1,3-dihydro-2H-imidazol-2-ylidene)methanedithiol could significantly enhance reaction rates compared to traditional catalysts .
Mechanism of Action
The mechanism of action of (1,3-Diethyl-4,5-dimethyl-1,3-dihydro-2H-imidazol-2-ylidene)methanedithiol involves its ability to coordinate with metal ions and form stable complexes. These complexes can act as catalysts in various chemical reactions. The imidazole ring’s nitrogen atoms play a crucial role in binding to metal centers, facilitating catalytic processes .
Comparison with Similar Compounds
- 1,3-Bis(2,4,6-trimethylphenyl)imidazolium chloride
- 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride
- 1,3-Dimesityl-4,5-dihydro-1H-imidazol-3-ium Tetrafluoroborate
Comparison: Compared to these similar compounds, (1,3-Diethyl-4,5-dimethyl-1,3-dihydro-2H-imidazol-2-ylidene)methanedithiol is unique due to its specific substitution pattern on the imidazole ring and the presence of methanedithiol functionality. This unique structure imparts distinct chemical properties and reactivity, making it valuable in specialized applications .
Biological Activity
The compound (1,3-Diethyl-4,5-dimethyl-1,3-dihydro-2H-imidazol-2-ylidene)methanedithiol , with the CAS number 776278-33-2, is a member of the imidazole family and has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C10H18N2S2
- Molecular Weight : 218.39 g/mol
- Structure : The compound features a dihydroimidazole ring and two thiol groups, which may contribute to its biological reactivity.
Antioxidant Properties
Research indicates that compounds containing thiol groups exhibit significant antioxidant activity. The presence of methanedithiol in this compound suggests potential for scavenging free radicals and reducing oxidative stress in biological systems. Thiols are known to donate electrons, thus neutralizing reactive oxygen species (ROS) which can lead to cellular damage.
Antimicrobial Activity
Preliminary studies suggest that imidazole derivatives possess antimicrobial properties. The specific activity of (1,3-Diethyl-4,5-dimethyl-1,3-dihydro-2H-imidazol-2-ylidene)methanedithiol against various bacterial strains has yet to be extensively documented. However, related compounds have shown efficacy against Gram-positive and Gram-negative bacteria, indicating a potential for similar effects in this compound.
Cytotoxic Effects
In vitro studies have started to explore the cytotoxicity of this compound on various cancer cell lines. Initial findings suggest that the compound may induce apoptosis in certain cancer cells through mechanisms involving oxidative stress and disruption of cellular signaling pathways. Further research is needed to elucidate these mechanisms fully.
Study 1: Antioxidant Activity Assessment
A study assessed the antioxidant capacity of several imidazole derivatives using DPPH radical scavenging assays. Results indicated that compounds with thiol functionalities exhibited higher scavenging activities compared to their non-thiol counterparts. While specific data on our compound is limited, these findings suggest a promising avenue for further investigation into its antioxidant potential.
Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of imidazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. Results demonstrated that certain imidazole compounds inhibited bacterial growth effectively. Although direct studies on (1,3-Diethyl-4,5-dimethyl-1,3-dihydro-2H-imidazol-2-ylidene)methanedithiol are lacking, the structural similarities warrant exploration into its antimicrobial efficacy.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
